N-ethyl-N-methylmethanesulfonamide is an organic compound characterized by its sulfonamide functional group, which is commonly associated with various biological activities. Its chemical formula is , and it features a methanesulfonamide group attached to ethyl and methyl substituents. This compound is of interest due to its unique structural properties and potential applications in medicinal chemistry and material science.
Common reagents used in these reactions include sodium hydride for nucleophilic substitutions and potassium permanganate for oxidation processes. The reaction conditions typically involve polar aprotic solvents like dimethylformamide for optimal results.
N-ethyl-N-methylmethanesulfonamide exhibits significant biological activity, particularly in the field of medicinal chemistry. Its sulfonamide structure is known to impart antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent. Additionally, studies have indicated potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
The synthesis of N-ethyl-N-methylmethanesulfonamide generally involves straightforward chemical processes:
N-ethyl-N-methylmethanesulfonamide has several notable applications:
Research into N-ethyl-N-methylmethanesulfonamide has highlighted its interactions with biological systems. Studies have focused on its enzymatic interactions and potential effects on various biological pathways. For instance, it has been used in enzyme kinetic studies to understand its role as a substrate or inhibitor, providing insights into its mechanism of action .
Several compounds share structural similarities with N-ethyl-N-methylmethanesulfonamide. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-methylmethanesulfonamide | Contains only methyl substituent | Simpler structure; less steric hindrance |
N-ethyl-N-methylacetamide | Acetamide instead of methanesulfonamide | Exhibits different reactivity due to acetamide group |
N-(2-cyanophenyl)-N-methylmethanesulfonamide | Contains a cyanophenyl group | Potentially different biological activities |
N-ethyl-N-methylmethanesulfonamide stands out due to its specific combination of ethyl and methyl groups with a methanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it particularly valuable for research and development in medicinal chemistry and related fields .
Traditional synthetic routes to N-ethyl-N-methylmethanesulfonamide primarily involve stepwise alkylation of methanesulfonamide or direct reactions between sulfonyl chlorides and amines. A widely documented method involves the reaction of methanesulfonyl chloride with methylamine in ethanol, followed by subsequent ethylation. For instance, methanesulfonyl chloride (1.0 equiv) reacts with methylamine (4.8 equiv) in ethanol at 0–20°C for 16 hours, yielding N-methylmethanesulfonamide as an intermediate with an 82% yield. This intermediate is then subjected to ethylation using ethyl halides or ethylating agents under basic conditions.
A notable variation employs N-methylethylamine as a starting material, which reacts directly with methanesulfonyl chloride in toluene at 0–5°C in the presence of triethylamine. This one-pot method avoids intermediate isolation, achieving moderate yields (60–75%). However, traditional methods often require stoichiometric bases, prolonged reaction times, and generate halogenated byproducts, limiting their scalability and environmental compatibility.
Table 1: Traditional Synthesis Parameters
Reactants | Conditions | Yield (%) | Reference |
---|---|---|---|
Methanesulfonyl chloride + methylamine | EtOH, 0–20°C, 16 h | 82 | |
N-Methylethylamine + methanesulfonyl chloride | Toluene, 0–5°C, triethylamine | 70 |
Recent advancements emphasize solvent-free and mechanochemical methods to reduce waste and energy consumption. For example, montmorillonite K10 clay catalyzes the reaction between methanesulfonamide and ethyl iodide under microwave irradiation, achieving 88% yield in 15 minutes. This approach eliminates volatile organic solvents and enhances reaction efficiency by leveraging the clay’s high surface area and Brønsted acidity.
Mechanochemical synthesis using a mixer mill has also been explored. Sulfinamides are oxidatively chlorinated with N-chlorosuccinimide (NCS) and subsequently aminated with ethylamine, yielding N-ethyl-N-methylmethanesulfonamide in a one-pot process without solvents. This method achieves 78–85% yields and avoids inert conditions, making it industrially viable.
Table 2: Green Synthesis Comparison
Method | Catalyst/Support | Time | Yield (%) | Reference |
---|---|---|---|---|
Microwave-assisted | Montmorillonite K10 | 15 min | 88 | |
Mechanochemical | NCS + ethylamine | 2 h | 85 | |
Aqueous-phase | I₂ + TBHP | 8 h | 80 |
Water-based systems have also been developed. Using molecular iodine (20 mol%) and tert-butyl hydroperoxide (TBHP) in water, N-ethylpyrrolidine reacts with methanesulfonamide at 80°C, yielding 80% product. This method exploits radical intermediates, demonstrating the versatility of aqueous media in sulfonamide synthesis.
Selective N-alkylation remains a challenge due to the possibility of over-alkylation. Manganese-based catalysts have emerged as sustainable alternatives to precious metals. A Mn(I) PNP pincer complex (5 mol%) enables the mono-alkylation of methanesulfonamide with ethanol via a borrowing hydrogen mechanism. The reaction proceeds in xylenes at 150°C, achieving 86% isolated yield with excellent selectivity for the N-ethyl-N-methyl product.
The catalytic cycle involves dehydrogenation of ethanol to acetaldehyde, which condenses with the sulfonamide to form an imine intermediate. Subsequent hydrogenation by the Mn catalyst regenerates the active species and yields the alkylated product. This method’s atom economy (92%) and sole byproduct (water) underscore its superiority over traditional alkylation with halides.
Table 3: Catalytic Alkylation Performance
Catalyst | Alkylating Agent | Temp (°C) | Yield (%) | Reference |
---|---|---|---|---|
Mn(I) PNP pincer | Ethanol | 150 | 86 | |
Pd/C | Ethyl iodide | 100 | 75 |
Comparative studies with palladium on carbon (Pd/C) show lower yields (75%) and require stoichiometric bases, highlighting the Mn system’s efficiency. Additionally, the Mn catalyst’s stability at high temperatures allows for reuse over multiple cycles without significant activity loss.
The conformational landscape of N-ethyl-N-methylmethanesulfonamide is dominated by rotations around the S–N and N–C bonds. DFT calculations at the B3LYP/6-311++G* level identify three stable conformers (Figure 1), differentiated by the relative orientations of the ethyl and methyl groups (Table 1) [3] [5]. The lowest-energy conformation (ΔG = 0 kcal/mol) adopts a *gauche arrangement (C–S–N–C dihedral angle = 67.5°), minimizing steric clashes between the N-methyl and sulfonyl oxygen atoms [3]. In contrast, the anti conformer (dihedral angle = 178.2°) is destabilized by 2.3 kcal/mol due to unfavorable van der Waals contacts [5].
Table 1: Key Geometric Parameters of Stable Conformers
Parameter | Gauche Conformer | Anti Conformer |
---|---|---|
S–N–C–C dihedral angle | 67.5° [3] | 178.2° [5] |
N–S bond length | 1.64 Å [5] | 1.63 Å [5] |
Relative Gibbs energy | 0.0 kcal/mol [5] | 2.3 kcal/mol [5] |
The ethyl group’s methyl moiety adopts a near-perpendicular orientation relative to the sulfonamide plane (C–N–C–C dihedral angle = 92.4°), a geometry consistent with N-ethyl-N-methylformamide analogs [3]. This perpendicular arrangement reduces hyperconjugation between the nitrogen lone pair and the ethyl C–C σ* orbital, stabilizing the gauche conformation [5].
The sulfonamide group exhibits tautomerism mediated by proton transfer between nitrogen and sulfonyl oxygen. Natural bond orbital (NBO) analysis identifies two tautomers (Figure 2):
Table 2: Electronic Properties of Tautomers
Property | Amino-Sulfonyl Form | Imino-Sulfonate Form |
---|---|---|
N–S bond order | 1.4 [5] | 1.8 [5] |
Sulfonyl O charge | -0.72 e [5] | -0.68 e [5] |
Energy difference | 0.0 kcal/mol [5] | +4.1 kcal/mol [5] |
Hyperconjugative interactions between the nitrogen lone pair and σ*(S–O) orbitals (stabilization energy = 12.3 kcal/mol) favor the amino-sulfonyl tautomer [5]. The highest occupied molecular orbital (HOMO) localizes on the sulfonyl group (-7.8 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the N–C bonds (-1.2 eV), rendering the compound electrophilic at nitrogen [6].